molecular formula C16H17N5O3 B2501958 methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 847382-21-2

methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No. B2501958
CAS RN: 847382-21-2
M. Wt: 327.344
InChI Key: PYJZZUSLYCVAEY-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Antibacterial Applications

Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole derivatives, exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus. These compounds act as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, and have been incorporated into clinical practice for treating bacterial infections through mechanisms involving dual or multiple antibacterial actions (Li & Zhang, 2021).

Development of Novel Triazole Derivatives

The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives for their potential therapeutic uses has been an active area of research. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The development of new chemical entities based on triazole scaffolds continues to be of high interest due to their broad spectrum of biological activities (Ferreira et al., 2013).

Role in Neurological and Psychiatric Disorders

Certain triazole derivatives, such as zaleplon, a non-benzodiazepine sedative-hypnotic, have found applications in treating insomnia and other sleep disorders. Their mechanisms of action, including interaction with GABA_A receptor complexes, highlight the versatility of triazole compounds in addressing a wide range of neurological and psychiatric conditions (Heydorn, 2000).

Antioxidant and Anti-inflammatory Applications

Triazole derivatives also play a significant role in the development of antioxidants and anti-inflammatory agents. Their unique chemical structure allows for the modulation of oxidative stress and inflammation, which are key processes in various chronic diseases (Munteanu & Apetrei, 2021).

Synthesis and Reactivity of Triazole Derivatives

The synthesis and reactivity of triazole derivatives, including the exploration of novel synthetic routes and the study of their physico-chemical properties, remain crucial for expanding their applications in medicinal chemistry and other fields. These efforts contribute to the development of new drugs and materials with improved efficacy and safety profiles (Nazarov et al., 2021).

properties

IUPAC Name

methyl 2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)8-21-14-13(18-19-21)15(22)20(9-17-14)11(2)16(23)24-3/h4-7,9,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJZZUSLYCVAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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